2,3,4,5-Tetrachloro-6-(phenylamino)phenol
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Overview
Description
2,3,4,5-Tetrachloro-6-(phenylamino)phenol is an organochlorine compound that belongs to the class of chlorophenols It is characterized by the presence of four chlorine atoms and a phenylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-(phenylamino)phenol typically involves the electrophilic halogenation of phenol with chlorine. The reaction conditions often include the use of a chlorinating agent such as chlorine gas or sodium hypochlorite in the presence of a catalyst like iron(III) chloride. The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of phenol followed by the introduction of the phenylamino group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrachloro-6-(phenylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phenylamino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2,3,4,5-Tetrachloro-6-(phenylamino)phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachloro-6-(phenylamino)phenol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also disrupt cellular processes by interacting with cell membranes and proteins. The exact pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrachlorophenol
- 2,3,4,6-Tetrachlorophenol
- 2,3,5,6-Tetrachlorophenol
Uniqueness
2,3,4,5-Tetrachloro-6-(phenylamino)phenol is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and reactivity compared to other tetrachlorophenols
Properties
Molecular Formula |
C12H7Cl4NO |
---|---|
Molecular Weight |
323.0 g/mol |
IUPAC Name |
2-anilino-3,4,5,6-tetrachlorophenol |
InChI |
InChI=1S/C12H7Cl4NO/c13-7-8(14)10(16)12(18)11(9(7)15)17-6-4-2-1-3-5-6/h1-5,17-18H |
InChI Key |
KBIJCBUELUSMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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